Butyl (2S)-2-methoxypropanoate
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Overview
Description
Butyl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the (2S)-2-methoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-methoxypropanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-methoxypropanoic acid with butanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of esters. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which provide advantages in terms of scalability and process efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (2S)-2-methoxypropanoic acid and butanol.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: (2S)-2-methoxypropanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: (2S)-2-methoxypropanol.
Scientific Research Applications
Butyl (2S)-2-methoxypropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of drug molecules and as a solvent in pharmaceutical formulations.
Industrial Processes: It is employed in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Mechanism of Action
The mechanism of action of butyl (2S)-2-methoxypropanoate involves its interaction with specific molecular targets. In the case of its use as a solvent, the compound can dissolve various organic substances by disrupting intermolecular forces. When used as a reactant in chemical reactions, it participates in esterification, hydrolysis, and reduction processes by forming intermediates and transition states that facilitate the conversion of reactants to products .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester with similar solvent properties but different reactivity due to the presence of an acetate group.
Butyl propanoate: Another ester with a similar structure but different functional groups, leading to variations in reactivity and applications.
Butyl butanoate: An ester with a longer carbon chain, resulting in different physical and chemical properties.
Uniqueness
Butyl (2S)-2-methoxypropanoate is unique due to the presence of the (2S)-2-methoxypropanoate moiety, which imparts specific reactivity and properties to the compound. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
28310-92-1 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (2S)-2-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-6-11-8(9)7(2)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
JDJWQETUMXXWPD-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)OC |
Canonical SMILES |
CCCCOC(=O)C(C)OC |
Origin of Product |
United States |
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